![molecular formula C62H100Br2N2O2 B12933556 6,6'-Dibromo-1,1'-bis(3-decyltridecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12933556.png)
6,6'-Dibromo-1,1'-bis(3-decyltridecyl)-[3,3'-biindolinylidene]-2,2'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-Dibromo-1,1’-bis(3-decyltridecyl)-[3,3’-biindolinylidene]-2,2’-dione is a complex organic compound with a unique structure that includes bromine atoms and long alkyl chains
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dibromo-1,1’-bis(3-decyltridecyl)-[3,3’-biindolinylidene]-2,2’-dione typically involves the bromination of a precursor biindolinylidene compound. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent under controlled temperature and time conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to control the reaction parameters precisely. The process would include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6,6’-Dibromo-1,1’-bis(3-decyltridecyl)-[3,3’-biindolinylidene]-2,2’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to remove the bromine atoms or to alter the compound’s structure.
Substitution: The bromine atoms can be substituted with other groups, such as alkyl or aryl groups, to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents.
Aplicaciones Científicas De Investigación
6,6’-Dibromo-1,1’-bis(3-decyltridecyl)-[3,3’-biindolinylidene]-2,2’-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials with unique electronic properties.
Medicine: Research is ongoing to explore its potential use in medical applications, including as a component in drug delivery systems or as a therapeutic agent.
Industry: The compound’s electronic properties make it suitable for use in organic electronics, such as organic photovoltaics (OPVs) and organic thin-film transistors (OTFTs).
Mecanismo De Acción
The mechanism by which 6,6’-Dibromo-1,1’-bis(3-decyltridecyl)-[3,3’-biindolinylidene]-2,2’-dione exerts its effects depends on its specific application. In electronic applications, its unique structure allows for efficient charge transport and light absorption. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6,6’-Dibromo-1,1’-bis(2-decyldodecyl)-[3,3’-biindolinylidene]-2,2’-dione
- 6,6’-Dibromo-1,1’-bis(4-decyltetradecyl)-[3,3’-biindolinylidene]-2,2’-dione
Uniqueness
6,6’-Dibromo-1,1’-bis(3-decyltridecyl)-[3,3’-biindolinylidene]-2,2’-dione is unique due to its specific alkyl chain length and the position of the bromine atoms. These structural features can significantly influence its electronic properties and reactivity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C62H100Br2N2O2 |
|---|---|
Peso molecular |
1065.3 g/mol |
Nombre IUPAC |
(3E)-6-bromo-3-[6-bromo-1-(3-decyltridecyl)-2-oxoindol-3-ylidene]-1-(3-decyltridecyl)indol-2-one |
InChI |
InChI=1S/C62H100Br2N2O2/c1-5-9-13-17-21-25-29-33-37-51(38-34-30-26-22-18-14-10-6-2)45-47-65-57-49-53(63)41-43-55(57)59(61(65)67)60-56-44-42-54(64)50-58(56)66(62(60)68)48-46-52(39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4/h41-44,49-52H,5-40,45-48H2,1-4H3/b60-59+ |
Clave InChI |
SRJPKVOZZQYJBQ-BCLHHTJESA-N |
SMILES isomérico |
CCCCCCCCCCC(CCCCCCCCCC)CCN1C2=C(C=CC(=C2)Br)/C(=C\3/C4=C(C=C(C=C4)Br)N(C3=O)CCC(CCCCCCCCCC)CCCCCCCCCC)/C1=O |
SMILES canónico |
CCCCCCCCCCC(CCCCCCCCCC)CCN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CCC(CCCCCCCCCC)CCCCCCCCCC)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


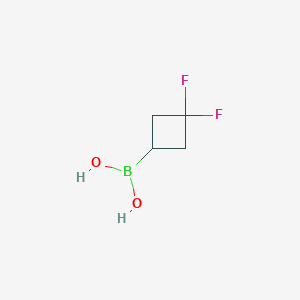
![5-Benzyl 1-(tert-butyl) 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(4H)-dicarboxylate](/img/structure/B12933476.png)
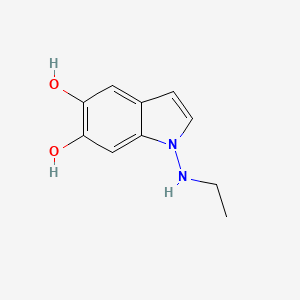
![8-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B12933483.png)

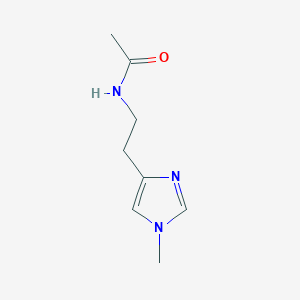
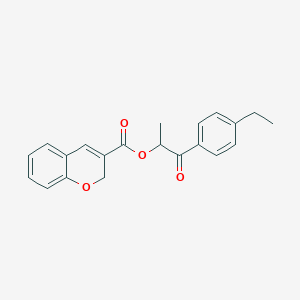
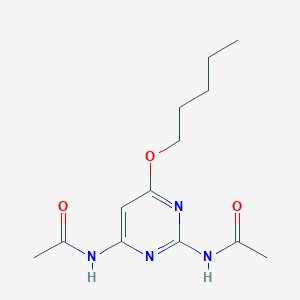

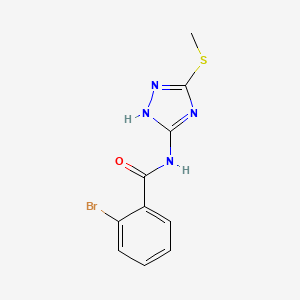

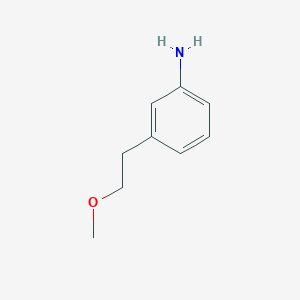

![calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B12933550.png)
